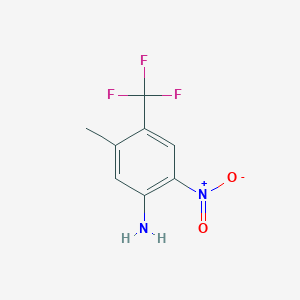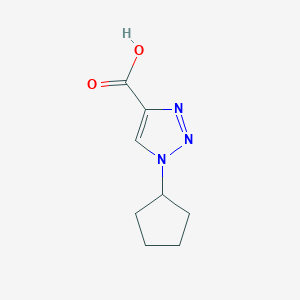
5-Methyl-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
“5-Methyl-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C8H7F3N2O2 . It is related to “N-Methyl-2-nitro-4-(trifluoromethyl)aniline”, which has a similar structure but includes an additional methyl group attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of “5-Methyl-2-nitro-4-(trifluoromethyl)aniline” can be represented by the InChI code: 1S/C8H7F3N2O2 . This indicates that the molecule consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Antitumor Agents
A derivative of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline has been synthesized as an intermediate for antitumor agents, highlighting its role in pharmaceutical synthesis. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for nilotinib, a known antitumor agent, demonstrates the importance of trifluoromethyl anilines in medicinal chemistry (Yang Shijing, 2013).
Electron Transport Materials
N-(Nitrofluorenylidene)anilines, synthesized from reactions involving similar trifluoromethyl anilines, have shown potential as electron transport materials in electrophotography, indicating their significance in the development of electronic devices (M. Matsui et al., 1993).
Material Science and Liquid Crystals
Liquid Crystal Applications
Derivatives with trifluoromethyl groups have been studied for their liquid crystalline properties. For instance, 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl end groups exhibit stable smectic phases, useful in liquid crystal displays and other electro-optical applications (S. Miyajima et al., 1995).
Nonlinear Optics and Polymers
Nonlinear Optical Properties
Polymers containing donor–acceptor Schiff base side chains, synthesized from anilines with nitro groups, exhibit properties suitable for nonlinear optics. This demonstrates the utility of nitro-substituted anilines in the synthesis of materials for optical applications (M. Bagheri & A. Entezami, 2002).
Spectroscopy and Molecular Properties
Spectroscopic Investigations
Studies on closely related compounds, like 4-nitro-3-(trifluoromethyl)aniline, provide insights into the molecular and electronic properties of such chemicals. Spectroscopic methods, including FT-IR and Raman, have been employed to understand the vibrational, structural, and electronic characteristics, which are crucial for designing materials with specific properties (S. Saravanan et al., 2014).
properties
IUPAC Name |
5-methyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-2-6(12)7(13(14)15)3-5(4)8(9,10)11/h2-3H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYSPMUZFXCMTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696208 | |
| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
1813-24-7 | |
| Record name | 5-Methyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
